Cas no 1381944-38-2 (4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine)

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine is a halogenated and fluorinated aromatic diamine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—bromine and fluorine substituents, along with the N-methylated diamine group—enhance its reactivity and selectivity in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The electron-withdrawing effects of the halogens improve its stability and compatibility with demanding reaction conditions. This compound serves as a versatile intermediate in the development of agrochemicals, pharmaceuticals, and advanced materials, offering precise functionalization opportunities for tailored molecular architectures. Its high purity and well-defined reactivity profile make it valuable for research and industrial applications.
4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine structure
1381944-38-2 structure
Product Name:4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
CAS No:1381944-38-2
MF:C7H7BrF2N2
MW:237.044687509537
MDL:MFCD22375001
CID:2772667
PubChem ID:70699919
Update Time:2025-10-30

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-3,4-difluoro-2-N-methylbenzene-1,2-diamine
    • 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine;
    • BS-21348
    • DTXSID10743032
    • 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine
    • 4-BROMO-5,6-DIFLUORO-N1-METHYLBENZENE-1,2-DIAMINE
    • SCHEMBL21425491
    • 1,2-Benzenediamine, 5-bromo-3,4-difluoro-N2-methyl-
    • 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
    • MFCD22375001
    • 1381944-38-2
    • SB77148
    • MDL: MFCD22375001
    • Inchi: 1S/C7H7BrF2N2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,12H,11H2,1H3
    • InChI Key: MDQHTXCGSHNVFE-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C(=C(C=1)N)NC)F)F

Computed Properties

  • Exact Mass: 235.97600
  • Monoisotopic Mass: 235.97607Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • PSA: 38.05000
  • LogP: 3.00540

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine Security Information

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine Pricemore >>

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4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine Suppliers

Amadis Chemical Company Limited
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(CAS:1381944-38-2)4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
Order Number:A1126619
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:17
Price ($):273.0
Email:sales@amadischem.com

Additional information on 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine

Professional Introduction to 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (CAS No. 1381944-38-2)

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine, with the CAS number 1381944-38-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its bromo and fluoro substituents, which are strategically positioned on a benzene ring. The presence of two amino groups at the 1 and 2 positions, along with an N-methyl group, makes this molecule a versatile intermediate in the synthesis of various bioactive agents.

The< strong> structural features of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine contribute to its unique chemical properties and reactivity. The bromo and fluoro atoms introduce electron-withdrawing effects, which can influence the electronic distribution across the aromatic ring. This modulation of electronic properties is particularly valuable in medicinal chemistry, as it can enhance the binding affinity and selectivity of potential drug candidates.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The< strong> difluorinated derivative of this compound exemplifies such advancements, offering a promising scaffold for designing novel therapeutic agents. Researchers have been exploring its utility in the synthesis of kinase inhibitors, anticancer drugs, and antimicrobial agents.

One of the most compelling aspects of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine is its role as a key intermediate in the production of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its effectiveness in generating compounds that inhibit tyrosine kinases, which are implicated in cancer progression. The< strong> bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

The< strong>N-methyl group in this compound not only enhances its solubility but also contributes to its stability under various reaction conditions. This makes it an ideal candidate for multi-step synthetic routes where maintaining structural integrity is crucial. Additionally, the presence of two amino groups provides multiple sites for further derivatization, allowing chemists to tailor the properties of the final product to meet specific pharmacological requirements.

Recent advancements in computational chemistry have further highlighted the potential of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine as a building block for drug discovery. Molecular modeling studies have shown that derivatives of this compound can effectively interact with target proteins through both hydrophobic and hydrogen bonding interactions. This insight has guided the design of novel inhibitors with improved binding affinities and reduced off-target effects.

The pharmaceutical industry has been particularly keen on exploring fluorinated aromatic diamines due to their potential in developing next-generation therapeutics. The< strong> unique combination of substituents in 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine makes it a valuable asset in synthetic libraries used by medicinal chemists. Its incorporation into drug candidates has led to several promising candidates entering preclinical trials for various therapeutic indications.

In conclusion, 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (CAS No. 1381944-38-2) represents a significant advancement in pharmaceutical chemistry. Its< strong> multifaceted utility as an intermediate in drug synthesis underscores its importance in modern medicinal research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly critical role in the development of innovative therapies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1381944-38-2)4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine
A1126619
Purity:99%
Quantity:5g
Price ($):273.0
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